Ethyl 5-phenyl-1H-indole-2-carboxylate
Description
Properties
CAS No. |
66616-69-1 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
ethyl 5-phenyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)16-11-14-10-13(8-9-15(14)18-16)12-6-4-3-5-7-12/h3-11,18H,2H2,1H3 |
InChI Key |
LGCJHSHDRDEELV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The 5-position substituent significantly impacts molecular weight, solubility, and melting points. Below is a comparative analysis:
*Calculated based on structural formula.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents increase reactivity in electrophilic substitutions, as seen in the synthesis of acylated derivatives (e.g., Ethyl 3-acyl-5-chloro analogs via Friedel-Crafts acylation) .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility in polar solvents, which is critical for bioavailability .
- Fluoro Substituents : The 5-fluoro derivative exhibits high melting points (249–250°C) due to strong intermolecular interactions, as evidenced by its use in rigid carboxamide scaffolds .
Structural Diversity in Indole Carboxylates
- Sulfonamide Derivatives: Ethyl 5-(aminosulfonyl)-3-phenyl-1H-indole-2-carboxylate () introduces a sulfonamide group, enabling hydrogen bonding and enhancing interactions with enzymes like carbonic anhydrase.
- Iodo and Formyl Modifications : Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate () and ethyl 6-formamido-5-methoxy analogs () highlight the role of halogen and amide groups in tuning reactivity and selectivity.
Preparation Methods
Regioselectivity Challenges
The Hemetsberger-Knittel method can produce 5- and 7-regioisomers due to competing electrophilic attack pathways. In a model reaction, 16d yielded a 3:1 ratio of 5-substituted (17d ) to 7-substituted (17e ) indoles, highlighting the need for directed ortho-metalation or steric hindrance strategies to improve selectivity.
Friedel-Crafts Acylation and Subsequent Modifications
Acylated intermediates serve as precursors for alkylated indole derivatives. A representative protocol involves:
-
Acylation : Ethyl 5-chloro-1H-indole-2-carboxylate (6 ) reacts with acyl chlorides (e.g., propionyl chloride, hexanoyl chloride) in 1,2-dichloroethane with AlCl₃ catalysis to form 3-acylindoles (8a–c ).
-
Reduction : Clemmensen or Huang-Minlon reduction of 8 converts acyl groups to alkyl chains (9a–c ).
-
Functionalization : Hydrolysis of 9 yields carboxylic acids (10a–c ), which undergo amidation or esterification.
While this route primarily targets 3-alkyl-5-chloroindoles, substituting the chloro group with phenyl via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, arylboronic acid) could afford the desired 5-phenyl derivative. However, no direct literature examples were identified in the provided sources.
Feist-Benary Cyclization with Polyphosphoric Acid
A Chinese patent (CN100491350C) outlines a Feist-Benary-inspired approach for nitroindole synthesis, adaptable to phenyl-substituted analogs:
-
Hydrazone Formation : Condense phenylhydrazine derivatives with ethyl pyruvate in ethanol/water to form hydrazones.
-
Cyclization : Treat hydrazones with PPA in toluene at 105–115°C, inducing indole ring formation.
For 5-phenyl substitution, using 4-phenylphenylhydrazine instead of p-nitrophenylhydrazine would position the phenyl group at C5. The patent reports a 71.4% yield for ethyl 5-nitroindole-2-carboxylate under analogous conditions, suggesting comparable efficiency for phenyl analogs.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|---|
| Hemetsberger-Knittel | Methyl 2-azidoacetate, Benzaldehyde | PPA, Toluene | 50–65 | Moderate | Lab-scale |
| Friedel-Crafts | Ethyl 5-chloroindole-2-carboxylate | AlCl₃, RCOCl | 34–44 | High | Pilot-scale |
| Feist-Benary | Phenylhydrazine, Ethyl pyruvate | PPA, Toluene | 70–87 | High | Industrial |
Key Observations :
-
The Feist-Benary method offers superior yields and scalability but requires hazardous PPA.
-
Hemetsberger-Knittel allows modular substitution but suffers from regioisomerism.
-
Friedel-Crafts acylation is limited by the availability of substituted indole precursors.
Advanced Functionalization Techniques
Electrophilic Aromatic Substitution
Introducing phenyl groups via iodination (NIS, CH₃CN) followed by Ullmann coupling (CuI, phenylene diamine) could bypass regioselectivity issues. However, this multistep route risks side reactions at the electron-rich indole C3 position.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-phenyl-1H-indole-2-carboxylate, and how are intermediates purified?
The compound is typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example, ethyl pyruvate phenylhydrazones can undergo cyclization under acidic conditions to form the indole core. Abnormal products (e.g., halogenated derivatives) may arise due to reaction conditions, necessitating rigorous purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization from DMF/acetic acid mixtures . NMR spectroscopy (¹H/¹³C) and HPLC are critical for verifying intermediate purity, as described in protocols for analogous indole-2-carboxamides .
Q. How is this compound characterized structurally?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry and hydrogen-bonding patterns . Spectroscopic characterization includes ¹H NMR (500 MHz) to resolve aromatic protons and ester groups (δ ~4.3 ppm for ethyl CH₂) and ¹³C NMR for carbonyl (δ ~160–165 ppm) and indole backbone signals. High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .
Q. What safety protocols are recommended for handling this compound?
While specific toxicological data for this derivative are limited, indole analogs generally require P95/P100 respirators, nitrile gloves, and fume hoods to mitigate inhalation risks. Avoid drainage contamination and use closed systems for solvent recovery, as outlined in safety sheets for structurally similar indoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from rotamers or impurities; repeating synthesis under inert atmospheres and using deuterated solvents (CDCl₃ or DMSO-d₆) can mitigate this. For crystallography, validate structures using the CIF check tool in PLATON to detect missed symmetry or hydrogen-bonding errors . If twinning is observed (common in indole derivatives), refine using SHELXL's TWIN command .
Q. What strategies optimize regioselectivity in synthesizing substituted derivatives (e.g., 5-fluoro or 5-methoxy analogs)?
Substituent position significantly impacts reactivity. For example, fluorine at C5 in ethyl 5-fluoroindole-2-carboxylate requires careful control of electrophilic substitution conditions to avoid byproducts. Use directing groups (e.g., Boc protection at N1) or transition-metal catalysts (Pd/Cu) for selective C–H functionalization . Monitor reaction progress via TLC with UV visualization for indole-specific quenching .
Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?
Graph set analysis (e.g., Etter’s methodology) reveals that N–H···O=C interactions between indole NH and ester carbonyl groups drive 1D chain formation. These patterns affect solubility and melting points (mp ~154–157°C for methoxy analogs). Computational tools like Mercury can predict packing motifs for polymorph screening .
Q. What methods address low yields in scale-up synthesis?
Optimize stoichiometry of arylhydrazine precursors and reduce side reactions (e.g., dimerization) by slow addition of reagents at 0°C. For esterification, use Dean-Stark traps to remove water and shift equilibrium. Purify crude products via Combiflash chromatography with gradient elution (0–30% ethyl acetate in hexane) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
